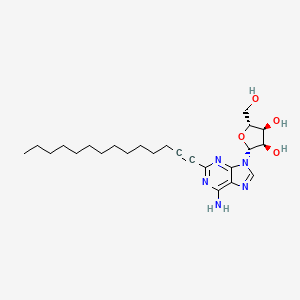
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis The process may start with the preparation of the purine base, followed by the attachment of the tetradec-1-ynyl side chain
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the alkyne group, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound may be investigated for its interactions with enzymes and nucleic acids. It could be used to study the mechanisms of enzyme inhibition or DNA/RNA binding.
Medicine
In medicinal chemistry, nucleoside analogs like this compound are explored for their potential as antiviral or anticancer agents. They may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, such compounds are of interest for drug development. They may be used as lead compounds for the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol likely involves its incorporation into nucleic acids or interaction with specific enzymes. The compound may inhibit enzyme activity or disrupt nucleic acid synthesis, leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Gemcitabine: An anticancer nucleoside analog.
Zidovudine: Another antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart is its unique side chain and structural features, which may confer specific biological activities or improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C24H37N5O4 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C24H37N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27-22(25)19-23(28-18)29(16-26-19)24-21(32)20(31)17(15-30)33-24/h16-17,20-21,24,30-32H,2-12,15H2,1H3,(H2,25,27,28)/t17-,20-,21-,24-/m1/s1 |
InChI-Schlüssel |
ILVOQNWLFKYNKJ-FGSUIDRYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


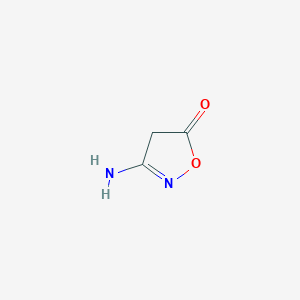
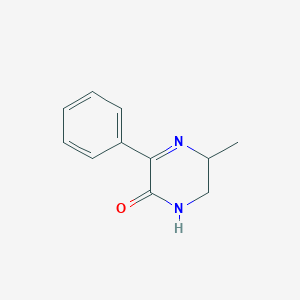
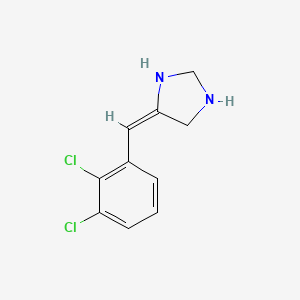
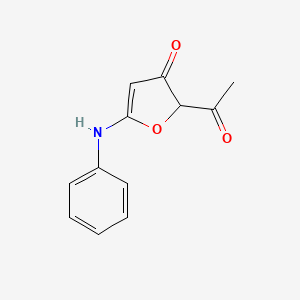
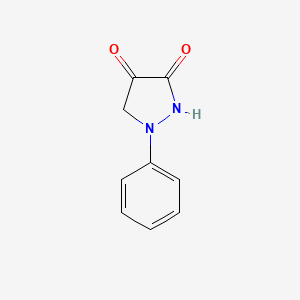
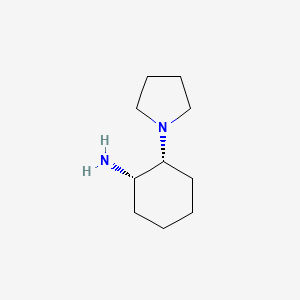

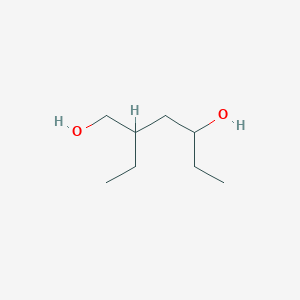
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)

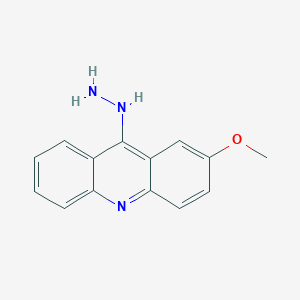
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
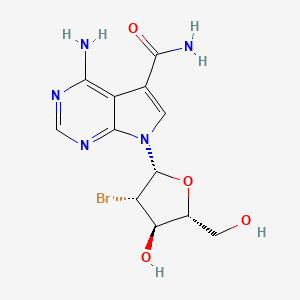
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
